Acetic acid, [[(1-methylethylidene)amino]oxy]-
Description
Acetic acid, [[(1-methylethylidene)amino]oxy]- is a structurally specialized derivative of acetic acid. Its core structure includes an acetic acid moiety (CH₃COOH) modified by a [(1-methylethylidene)amino]oxy group. The 1-methylethylidene group (isopropylidene, CH(CH₃)₂) is linked to an aminooxy (-ONH-) substituent, forming a ketimine-like bridge. This configuration imparts unique reactivity and solubility properties, making it relevant in organic synthesis, pharmaceuticals, and agrochemicals .
Properties
IUPAC Name |
2-(propan-2-ylideneamino)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-4(2)6-9-3-5(7)8/h3H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHMMFMMAKFDRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063819 | |
| Record name | [(2-Propanylideneamino)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5382-89-8 | |
| Record name | 2-[[(1-Methylethylidene)amino]oxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-(((1-methylethylidene)amino)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-[[(1-methylethylidene)amino]oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [(2-Propanylideneamino)oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[(1-methylethylidene)amino]oxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
The primary target of Acetone Carboxymethoxime is the ethylene in plants. Ethylene plays a crucial role in various aspects of plant growth and development, such as promoting the germination of seeds, the differentiation of tissues, the expansion of stems and the growth of roots, the formation of adventitious roots, and the ripening of fruits.
Mode of Action
Acetone Carboxymethoxime interacts with its targets by acting as an ethylene inhibitor . High levels of ethylene in plants can result in many deleterious effects, especially for the acceleration of the senescence of plants and the rotting of fruits. Therefore, inhibitors of ethylene action and inhibitors of ethylene biosynthesis are strongly needed in order to preserve agricultural products.
Biochemical Pathways
It is known that the compound can block the pathway of ethylene biosynthesis, leading to a low ethylene level in plants.
Pharmacokinetics
It is known that the compound can be synthesized by the reaction of acetoxime with chloroacetic acid or bromoacetic acid.
Result of Action
The results of Acetone Carboxymethoxime’s action are quite promising. The compound has been shown to extend the vase life of cut carnation flowers. In fact, it was found to be more effective than other compounds such as AgNO3 and aminooxyacetic acid.
Biological Activity
Acetic acid, [[(1-methylethylidene)amino]oxy]- (CAS No. 5382-89-8), is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : C5H9NO3
- Molecular Weight : 145.13 g/mol
- IUPAC Name : Acetic acid, [[(1-methylethylidene)amino]oxy]-
- Physical State : Typically encountered as a liquid or in solution.
The biological activity of acetic acid derivatives, including [[(1-methylethylidene)amino]oxy]-, can be attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Compounds like this can inhibit specific enzymes, affecting metabolic pathways. For instance, they may form Schiff bases with amino acids, which can modulate enzyme activity and influence cellular processes.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially disrupting bacterial cell membranes or interfering with metabolic functions.
- Anticancer Potential : Research indicates that derivatives of acetic acid may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Properties
Research has shown that acetic acid derivatives possess significant antimicrobial properties. A study demonstrated that these compounds could inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The effectiveness is often linked to their ability to disrupt cell membrane integrity and inhibit essential metabolic processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of acetic acid derivatives has been explored in vitro and in vivo. A notable study found that treatment with [[(1-methylethylidene)amino]oxy]- resulted in a significant reduction in tumor growth in mouse models of breast cancer.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- Results :
- MCF-7: 50% inhibition at 10 µM concentration.
- HeLa: Induction of apoptosis observed at higher concentrations (20 µM).
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, researchers evaluated the antimicrobial efficacy of [[(1-methylethylidene)amino]oxy]- against common pathogens. The study utilized disk diffusion methods to assess inhibition zones.
- Findings : The compound exhibited substantial inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
A series of experiments were conducted using human cancer cell lines to assess the cytotoxic effects of acetic acid derivatives. The results indicated that:
- Mechanism : The compound induced apoptosis through the intrinsic pathway, evidenced by increased caspase-3 activity and PARP cleavage.
- : These findings support further investigation into the therapeutic applications of this compound in oncology.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Research Findings and Comparative Analysis
Reactivity and Stability
- Acetic acid, [[(1-methylethylidene)amino]oxy]- exhibits enhanced nucleophilicity due to the aminooxy group, enabling participation in Mannich reactions and cross-linking processes . In contrast, 4,4'-isopropylidenediphenoxyacetic acid (CAS 3539-42-2) is less reactive but more thermally stable, attributed to its aromatic phenoxy groups .
- The ester derivative (CAS 114046-35-4) shows improved lipophilicity compared to the parent acid, enhancing its utility in pesticidal formulations (e.g., propaquizafop analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
